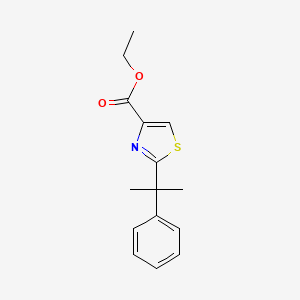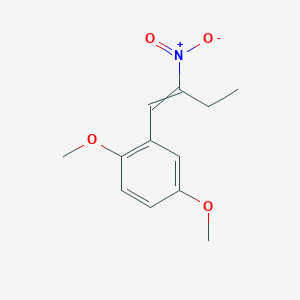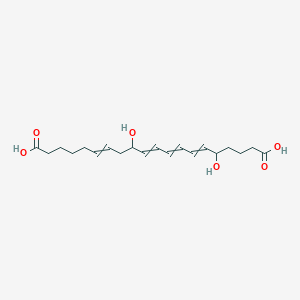
5,12-Dihydroxyicosa-6,8,10,14-tetraenedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,12-Dihydroxyicosa-6,8,10,14-tetraenedioic acid typically involves the hydroxylation of arachidonic acid. This process can be achieved through enzymatic or chemical methods. Enzymatic hydroxylation often employs lipoxygenases, which introduce hydroxyl groups at specific positions on the arachidonic acid molecule .
Industrial Production Methods
Industrial production of this compound may involve large-scale enzymatic processes, where lipoxygenases are used to hydroxylate arachidonic acid under controlled conditions. The reaction conditions typically include maintaining an optimal pH and temperature to ensure maximum enzyme activity and yield .
化学反应分析
Types of Reactions
5,12-Dihydroxyicosa-6,8,10,14-tetraenedioic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxyl groups to other functional groups.
Substitution: The hydroxyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can have different biological activities and applications .
科学研究应用
5,12-Dihydroxyicosa-6,8,10,14-tetraenedioic acid has several scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of hydroxyeicosapentaenoic acids and their derivatives.
Biology: This compound is studied for its role in inflammatory and immune responses, as it is a leukotriene.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating inflammatory diseases and conditions.
作用机制
The mechanism of action of 5,12-Dihydroxyicosa-6,8,10,14-tetraenedioic acid involves its interaction with specific molecular targets and pathways. As a leukotriene, it binds to leukotriene receptors on cell surfaces, triggering a cascade of intracellular signaling events that lead to inflammatory and immune responses. The pathways involved include the activation of phospholipase A2 and the subsequent release of arachidonic acid, which is then converted to various eicosanoids, including leukotrienes .
相似化合物的比较
Similar Compounds
5,12-Dihydroxyicosa-6,8,10,14,17-pentaenoic acid: Another hydroxyeicosapentaenoic acid with an additional double bond.
5,12-Dihydroxy-6,8,10,14-eicosatetraenoic acid: A similar compound with a slightly different structure
Uniqueness
5,12-Dihydroxyicosa-6,8,10,14-tetraenedioic acid is unique due to its specific hydroxylation pattern and the number of double bonds in its structure. This unique structure contributes to its specific biological activities and its role in inflammatory and immune responses .
属性
IUPAC Name |
5,12-dihydroxyicosa-6,8,10,14-tetraenedioic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O6/c21-17(11-6-2-1-3-9-15-19(23)24)12-7-4-5-8-13-18(22)14-10-16-20(25)26/h2,4-8,12-13,17-18,21-22H,1,3,9-11,14-16H2,(H,23,24)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXWGPVJGNOLNHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)O)CC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10868572 |
Source


|
| Record name | 5,12-Dihydroxyicosa-6,8,10,14-tetraenedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10868572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N'-[(4-tert-butylphenyl)methyl]propanimidamide](/img/structure/B13885364.png)
![[1-(3,4-Dichlorophenyl)sulfonylpyrrolidin-2-yl]methanamine](/img/structure/B13885376.png)
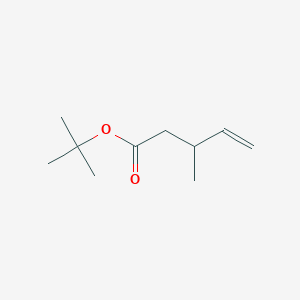

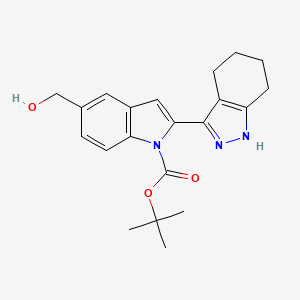
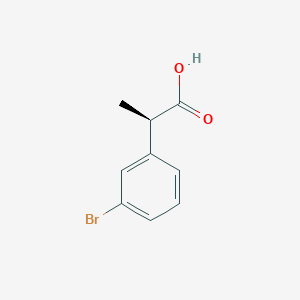
![2-[[5-methyl-4-(1H-pyrazol-4-yl)-1,3-thiazol-2-yl]amino]pyridine-3-carbonitrile](/img/structure/B13885400.png)
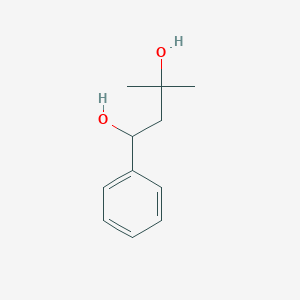

![[4-(Cyclopropylamino)thieno[2,3-c]pyridin-7-yl]methanol](/img/structure/B13885414.png)
